Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH
Overview
Description
Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH is a synthetic peptide derivative that incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is used in peptide synthesis and has unique properties due to the presence of the Fmoc group and the Psi(Me,Me)pro moiety, which is a pseudoproline derivative. These modifications enhance the stability and solubility of the peptide, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The Fmoc group is used to protect the amino group of alanine, while the Psi(Me,Me)pro moiety is introduced to protect the cysteine residue. The synthesis involves multiple steps of deprotection and coupling reactions, using reagents such as piperidine for Fmoc deprotection and carbodiimides for peptide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, and mass spectrometry is used for characterization.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: The Fmoc group can be removed and replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine for Fmoc deprotection, followed by coupling reagents like HATU or DIC for further modifications.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of new peptide derivatives with different functional groups.
Scientific Research Applications
Chemistry
Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH is widely used in peptide synthesis for the development of novel peptides and proteins. Its stability and solubility make it an ideal building block for complex peptide structures.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the development of peptide-based inhibitors.
Medicine
In medicinal chemistry, this compound is used in the design of peptide drugs and therapeutic agents. Its ability to form stable and soluble peptides makes it valuable in drug development.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications including drug delivery and tissue engineering.
Mechanism of Action
The mechanism of action of Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The Psi(Me,Me)pro moiety enhances the solubility and stability of the peptide, facilitating its incorporation into larger peptide chains. The molecular targets and pathways involved depend on the specific peptide sequence and its intended application.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ala-Cys-OH: Lacks the Psi(Me,Me)pro moiety, resulting in lower solubility and stability.
Fmoc-Val-Cys(Psi(Me,Me)pro)-OH: Similar structure but with valine instead of alanine, affecting the peptide’s properties.
Fmoc-Gly-Cys(Psi(Me,Me)pro)-OH: Incorporates glycine, leading to different structural and functional characteristics.
Uniqueness
Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH is unique due to the combination of the Fmoc protecting group and the Psi(Me,Me)pro moiety. This combination provides enhanced stability and solubility, making it a valuable tool in peptide synthesis and various scientific applications.
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-14(21(27)26-20(22(28)29)13-32-24(26,2)3)25-23(30)31-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,25,30)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQSXNJYTWZIQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C(CSC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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